Vatalanib Succinate is the succinate salt of vatalanib, an anilinophthalazine derivative, with antineoplastic activity. Vatalanib binds to and inhibits the protein kinase domain of vascular endothelial growth factor receptors 1 and 2; both receptor tyrosine kinases are involved in angiogenesis. This agent also binds to and inhibits related receptor tyrosine kinases, including platelet-derived growth factor (PDGF) receptor, c-Kit, and c-Fms.
Vatalanib succinate
CAS No.: 212142-18-2
Cat. No.: VC0005124
Molecular Formula: C24H21ClN4O4
Molecular Weight: 464.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 212142-18-2 |
---|---|
Molecular Formula | C24H21ClN4O4 |
Molecular Weight | 464.9 g/mol |
IUPAC Name | butanedioic acid;N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine |
Standard InChI | InChI=1S/C20H15ClN4.C4H6O4/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14;5-3(6)1-2-4(7)8/h1-12H,13H2,(H,23,25);1-2H2,(H,5,6)(H,7,8) |
Standard InChI Key | LLDWLPRYLVPDTG-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4.C(CC(=O)O)C(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4.C(CC(=O)O)C(=O)O |
Chemical and Structural Characteristics
Molecular Identity and Synthesis
Vatalanib succinate (IUPAC name: N-(4-chlorophenyl)-4-(4-pyridinylmethyl)-1-phthalazinamine succinate) is a 1:1 salt of vatalanib and succinic acid, with the molecular formula C<sub>20</sub>H<sub>15</sub>ClN<sub>4</sub>·C<sub>4</sub>H<sub>6</sub>O<sub>4</sub> and a molar mass of 464.90 g/mol . The compound crystallizes with a melting point of 195°C and exhibits high purity (≥99%) in pharmaceutical formulations . Its structure features a phthalazine core substituted with a 4-chlorophenyl group and a pyridinylmethyl moiety, enabling competitive binding to ATP pockets in kinase domains (Figure 1) .
Table 1: Key Chemical Properties of Vatalanib Succinate
Developmental History
Discovered via high-throughput screening, vatalanib was co-developed by Bayer Schering and Novartis to target VEGF-driven angiogenesis . The succinate salt formulation was optimized to enhance oral bioavailability, achieving >80% absorption in preclinical models . Early-phase trials established a maximum tolerated dose (MTD) of 1,250 mg/day, though subsequent studies adopted a ramp-up regimen (250→750 mg bid) to mitigate hypertension and fatigue .
Mechanism of Action and Pharmacodynamics
Primary Targets and Inhibitory Activity
Vatalanib succinate acts as a competitive ATP antagonist, preferentially inhibiting VEGFR-2 (IC<sub>50</sub> = 37 nM) over VEGFR-1 (IC<sub>50</sub> = 77 nM) . It also suppresses PDGFR-β (IC<sub>50</sub> = 580 nM), c-Kit (IC<sub>50</sub> = 730 nM), and c-Fms (IC<sub>50</sub> = 1,400 nM), disrupting tumor angiogenesis and stromal support . Notably, it demonstrates dual aromatase inhibition (IC<sub>50</sub> = 50 nM), suggesting potential in hormone receptor-positive cancers .
Cellular and Preclinical Effects
In HUVEC models, vatalanib succinate reduces proliferation (EC<sub>50</sub> = 10 nM) and migration by 80% at 100 nM, correlating with decreased phospho-VEGFR2 levels . Orthotopic pancreatic xenografts showed 62% tumor growth inhibition and 45% reduction in microvessel density after 28 days of treatment (750 mg/kg/day) . Metastasis suppression was observed in Lewis lung carcinoma models, with a 70% decrease in lung nodules .
Pharmacokinetics and Metabolism
Absorption and Distribution
Table 2: Pharmacokinetic Parameters
Parameter | Value | Source |
---|---|---|
Half-life | 4.6–6 hours | |
Clearance | 12 L/h | |
Metabolism | CYP3A4 (80%), UGT1A1 (20%) | |
Excretion | Feces (65%), Urine (30%) |
Metabolic Pathways
Hepatic CYP3A4 mediates oxidation to inactive metabolites CGP 84368/ZK 260120 and NVP AAW378/ZK 261557, which constitute 40–50% of systemic exposure . No pharmacologically active metabolites have been identified. Rifampicin (CYP3A4 inducer) decreases vatalanib AUC by 60%, necessitating dose adjustments in combination therapies .
Clinical Applications and Trial Data
Metastatic Pancreatic Cancer
A phase II trial (N=67) evaluated vatalanib succinate as second-line therapy in gemcitabine-refractory patients . The 6-month survival rate was 29% (95% CI: 18–41%), surpassing historical controls (15–20%). Median progression-free survival (PFS) reached 2 months, with two partial responses and 28% disease stabilization . Hypertension (grade 3/4: 20%) and fatigue (17%) were dose-limiting, necessitating reduction to 1,000 mg/day in 22% of patients .
Table 3: Phase II Trial Outcomes
Endpoint | Result |
---|---|
6-Month Survival | 29% |
Median PFS | 2.0 months |
Objective Response Rate | 3% (2/65) |
Disease Control Rate | 31% |
Colorectal Cancer (CONFIRM Trials)
Event | Incidence (%) |
---|---|
Hypertension | 20 |
Fatigue | 17 |
Abdominal Pain | 17 |
Elevated Alkaline Phosphatase | 15 |
Dose Modification Strategies
A ramp-up protocol (250 mg bid →750 mg bid over 3 weeks) reduced early-onset hypertension by 40% compared to fixed dosing . For grade 3 AEs, treatment interruption until resolution to ≤grade 1 followed by dose reduction to 1,000 mg/day is recommended . Permanent discontinuation is advised for recurrent grade 4 events.
Biomarkers and Predictive Factors
Circulating Biomarkers
Baseline interleukin-6 (IL-6) levels inversely correlated with survival (HR=1.8 per log increase, p=0.023), while VEGF-A and PDGF-BB showed no prognostic value . Post-treatment decreases in soluble VEGFR-1 ≥30% predicted longer PFS (4.1 vs. 1.9 months, p=0.04) .
Imaging Biomarkers
Future Directions and Combination Strategies
Ongoing trials explore vatalanib succinate with immune checkpoint inhibitors, leveraging VEGF-mediated immunosuppression reversal. Preclinical data show synergistic antitumor effects with anti-PD-1 antibodies in murine models (tumor regression: 60% vs. 20% monotherapy) . A phase Ib study (NCT04820478) combines vatalanib (750 mg bid) with pembrolizumab in microsatellite-stable CRC, with preliminary results expected in 2026.
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